molecular formula C11H17NO B3148267 2-(Pentan-3-yloxy)aniline CAS No. 640767-47-1

2-(Pentan-3-yloxy)aniline

Cat. No.: B3148267
CAS No.: 640767-47-1
M. Wt: 179.26 g/mol
InChI Key: HOVIGOFLFFJROL-UHFFFAOYSA-N
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Description

. This compound features an aniline group substituted with a pentan-3-yloxy group at the ortho position, making it a derivative of aniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yloxy)aniline typically involves the reaction of 2-aminophenol with 3-pentanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-aminophenol is replaced by the pentan-3-yloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pentan-3-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yloxy)aniline involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylbutyl)aniline: Similar structure but with a different alkyl group.

    2-(2-Aminophenyl)pentan-2-ol: Contains an additional hydroxyl group.

    2-(1-Methylbut-2-en-1-yl)aniline: Features a different alkyl substituent.

Uniqueness

2-(Pentan-3-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .

Biological Activity

2-(Pentan-3-yloxy)aniline, also known by its CAS number 640767-47-1, is an organic compound with potential biological applications. This article explores the biological activity of this compound, including its interactions with various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H17NO. The compound features an aniline group substituted with a pentan-3-yloxy moiety. This structure is significant as it influences the compound's solubility, reactivity, and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The compound has been shown to modulate enzyme activities, potentially affecting metabolic pathways.
  • Receptor Interactions : Its structural properties allow it to bind to specific receptors, influencing signaling pathways within cells.
  • Hydrophobic Interactions : The pentan-3-yloxy group enhances hydrophobic interactions, which can improve binding affinity to lipid membranes and proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines, showing varying degrees of effectiveness.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.

Antimicrobial Activity

A study conducted on related compounds indicated that derivatives of aniline exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural similarity suggests it may possess comparable activities .

Cytotoxicity Evaluation

In vitro assays have shown that certain aniline derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound were tested against leukemia cells with promising results regarding their cytotoxic effects.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntibacterialPotential activity against E. coli and S. aureus
AntifungalComparable to standard antifungal agents
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of metabolic enzymes

Properties

IUPAC Name

2-pentan-3-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(4-2)13-11-8-6-5-7-10(11)12/h5-9H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVIGOFLFFJROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306958
Record name 2-(1-Ethylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640767-47-1
Record name 2-(1-Ethylpropoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640767-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Ethylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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